molecular formula C9H5ClO2 B6152615 6-chloro-1H-isochromen-1-one CAS No. 131001-97-3

6-chloro-1H-isochromen-1-one

Cat. No.: B6152615
CAS No.: 131001-97-3
M. Wt: 180.59 g/mol
InChI Key: QZKKELIWOQRMPI-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-1H-isochromen-1-one can be achieved through various methods. One common approach involves the reaction of 1,8-naphthaloyl chloride with p-nitroaniline in the presence of pyridine . This method yields the desired compound with high purity and good yield. Another method involves the use of (2-carboxybenzyl)-triphenylphosphonium bromide and diverse chlorides in the presence of triethylamine, employing sequential O-acylation and an intramolecular Wittig reaction of acid anhydride .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The reaction conditions are optimized to ensure high yield and purity, and the process is scaled up to meet industrial demands. The use of efficient catalysts and reaction conditions is crucial for the cost-effective production of this compound.

Chemical Reactions Analysis

Types of Reactions

6-chloro-1H-isochromen-1-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of the chlorine atom and the isochromen-1-one structure, which provide reactive sites for different reagents.

Common Reagents and Conditions

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the chlorine atom, where nucleophiles such as amines or thiols replace the chlorine atom.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions typically result in the formation of new derivatives with different functional groups.

Mechanism of Action

The mechanism of action of 6-chloro-1H-isochromen-1-one involves its interaction with various molecular targets and pathways. The compound exerts its effects by binding to specific enzymes or receptors, thereby modulating their activity. For instance, its anti-inflammatory activity is attributed to the inhibition of prostaglandin formation, while its antioxidant activity is due to its ability to scavenge free radicals . The exact molecular targets and pathways involved may vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-chloro-1H-isochromen-1-one is unique due to the presence of the chlorine atom at the 6th position, which imparts distinct chemical properties and reactivity. This structural feature differentiates it from other isochromen-1-one derivatives and contributes to its diverse biological activities and applications.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 6-chloro-1H-isochromen-1-one involves the conversion of a starting material into an intermediate, which is then further reacted to form the final product. The key steps in the synthesis pathway include the protection of a phenol group, the introduction of a chlorine atom, and the formation of an isochromenone ring.", "Starting Materials": [ "2-hydroxybenzoic acid", "thionyl chloride", "pyridine", "acetic anhydride", "sodium acetate", "acetic acid", "sodium hydroxide", "chlorine gas" ], "Reaction": [ "Protection of phenol group: 2-hydroxybenzoic acid is reacted with acetic anhydride and pyridine to form the acetylated derivative.", "Introduction of chlorine atom: The acetylated derivative is then reacted with thionyl chloride and pyridine to form the corresponding acid chloride. Chlorine gas is then bubbled through the reaction mixture to introduce a chlorine atom at the 6-position of the aromatic ring.", "Formation of isochromenone ring: The acid chloride is then reacted with sodium acetate and acetic acid to form the corresponding ester. Treatment of the ester with sodium hydroxide leads to the formation of the desired 6-chloro-1H-isochromen-1-one." ] }

CAS No.

131001-97-3

Molecular Formula

C9H5ClO2

Molecular Weight

180.59 g/mol

IUPAC Name

6-chloroisochromen-1-one

InChI

InChI=1S/C9H5ClO2/c10-7-1-2-8-6(5-7)3-4-12-9(8)11/h1-5H

InChI Key

QZKKELIWOQRMPI-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=COC2=O)C=C1Cl

Purity

95

Origin of Product

United States

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